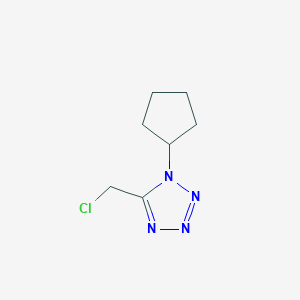

5-(chloromethyl)-1-cyclopentyl-1H-1,2,3,4-tetrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Chloromethylfurfural (CMF) is an organic compound with the formula C4H2O(CH2Cl)CHO. It consists of a furan substituted at the 2- and 5-positions with formyl (CHO) and chloromethyl (CH2Cl) groups .

Synthesis Analysis

CMF is obtained by dehydration of fructose and other cellulose derivatives using hydrochloric acid . In another study, hand harvested corn stover and mechanically forage chopped corn stover was processed in a hydrolysis reactor to produce CMF in a biphasic, two solvent system .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various spectroscopic techniques and quantum chemical calculations .Chemical Reactions Analysis

CMF can be reduced to give 5-methylfurfural, and can be hydrolyzed to give hydroxymethylfurfural . It can also be converted to 5-(hydroxymethyl)furfural (HMF) in good yields by a novel one pot method using iodosylbenzene (PhIO) as a reagent under mild reaction conditions .Physical And Chemical Properties Analysis

CMF is a colorless liquid . More specific physical and chemical properties would require additional information or experimental data.Wissenschaftliche Forschungsanwendungen

Structural Analysis and Docking Studies

Tetrazole derivatives, including those similar to 5-(chloromethyl)-1-cyclopentyl-1H-1,2,3,4-tetrazole, have been analyzed for their structural properties using X-ray crystallography. Studies reveal that the tetrazole rings in these compounds are essentially planar, with no conjugation to the aryl rings at the 1- and 5-positions. Molecular docking studies are also carried out to understand the orientation and interaction of these molecules within the active sites of specific enzymes, such as cyclooxygenase-2, which can have implications in drug design and medicinal chemistry (Al-Hourani et al., 2015).

Synthetic Routes and Applications

Research on tetrazoles, including 5-substituted derivatives, explores their synthesis and functionalization. These compounds are valuable in medicinal chemistry as isosteres for various functional groups, such as carboxylic acids and amines. The synthesis methods for 5-substituted 1H-tetrazoles have evolved to become more efficient and eco-friendly, with significant advancements in the field. These derivatives have applications in drug design, particularly as non-classical bioisosteres of carboxylic acids, owing to their similar acidities but higher lipophilicities and metabolic resistance (Reed & Jeanneret, 2021); (Mittal & Awasthi, 2019); (Roh, Vávrová, & Hrabálek, 2012).

Novel Synthesis Methods and Catalysis

Innovative methods for synthesizing 5-substituted 1H-tetrazoles have been developed, utilizing novel catalysts and conditions. For example, Cu-Zn alloy nanopowder has been used as an effective catalyst for the synthesis of these compounds, leading to new possibilities in the synthesis and application of tetrazole-based ionic liquids. This showcases the versatility and potential of tetrazoles in various chemical reactions and applications (Aridoss & Laali, 2011).

Energetic Material Applications

Tetrazole derivatives are also explored for their potential in energetic material applications. Their high nitrogen content and structural properties make them candidates for use in explosives and other energetic materials. This research area focuses on the synthesis, characterization, and evaluation of these compounds for their energetic performance and suitability in various applications (Mahkam, Nabati, Latifpour, & Aboudi, 2014).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-(chloromethyl)-1-cyclopentyltetrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN4/c8-5-7-9-10-11-12(7)6-3-1-2-4-6/h6H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGQAQIIBAPRIJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=NN=N2)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(chloromethyl)-1-cyclopentyl-1H-1,2,3,4-tetrazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2S,5R)-5-Ethenyloxolan-2-yl]methanol](/img/structure/B2437528.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea](/img/structure/B2437529.png)

![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide](/img/structure/B2437531.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2437535.png)

![1-(1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B2437539.png)

![6-chloro-N-[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]pyridine-3-sulfonamide](/img/structure/B2437549.png)

![N'-(3,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2437550.png)